molecular formula C9H5ClF3N B1415069 6-chloro-2-(trifluoromethyl)-1H-indole CAS No. 934843-27-3

6-chloro-2-(trifluoromethyl)-1H-indole

Cat. No.: B1415069
CAS No.: 934843-27-3
M. Wt: 219.59 g/mol
InChI Key: LCZVFFOPDIBUMF-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)-1H-indole is a high-value, polyhalogenated indole derivative of significant interest in medicinal chemistry and pharmaceutical research. The strategic substitution on the indole scaffold, featuring a chlorine atom at the 6-position and a trifluoromethyl (CF₃) group at the 2-position, creates a versatile building block for developing novel bioactive molecules. Indole derivatives are recognized as privileged structures in drug design due to their widespread presence in natural products and their ability to interact with diverse biological targets . The incorporation of a trifluoromethyl group, in particular, is a common and powerful strategy in agrochemical and pharmaceutical lead optimization. The CF₃ group can profoundly influence a compound's properties by enhancing its metabolic stability, modulating its lipophilicity, and improving its ability to penetrate cell membranes . This makes this compound a key intermediate for synthesizing compounds for structure-activity relationship (SAR) studies. This compound is especially relevant in central nervous system (CNS) drug discovery. Research indicates that indoles substituted at the 6-position with groups like chloro, methyl, or trifluoromethyl, and at the 1-position with aryl groups, can exhibit high potency and selectivity as antagonists for serotonin 5-HT₂ receptors, which are important targets for neurological disorders . Furthermore, trifluoromethyl-substituted indolylmethanol derivatives, which can be synthesized from similar precursors, have been investigated for their promising anti-HIV inhibitory activities . The presence of both chloro and trifluoromethyl substituents on the indole ring makes this compound a promising scaffold for developing new pharmaceutical agents and exploring novel biological mechanisms. This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human use. All information provided is for research reference.

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZVFFOPDIBUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652023
Record name 6-Chloro-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934843-27-3
Record name 6-Chloro-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Indoles

Halogenation is a crucial step in synthesizing halogenated indoles. For the preparation of 6-chloro-2-(trifluoromethyl)-1H-indole, one might start with a 2-trifluoromethyl indole derivative and then introduce the chlorine atom at the 6-position.

  • Chlorination : Chlorination can be achieved using N-chlorosuccinimide (NCS) as a chlorinating agent. This method is efficient for introducing chlorine into indoles under mild conditions.

Trifluoromethylation of Indoles

Trifluoromethylation involves the introduction of a trifluoromethyl group into the indole ring. This step is critical for synthesizing 2-(trifluoromethyl)indoles.

  • Trifluoromethylation : Trifluoromethylation can be achieved through various methods, including the use of trifluoromethylating reagents like trifluoromethyl iodide or trifluoromethyl copper species. However, direct trifluoromethylation at the 2-position of indoles is challenging and often requires specific catalysts or conditions.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process:

  • Trifluoromethylation : First, synthesize a 2-trifluoromethyl indole using methods like those described in.
  • Chlorination : Then, introduce a chlorine atom at the 6-position using a chlorinating agent such as NCS.

Example Synthesis Pathway :

  • Step 1 : Synthesize 2-(trifluoromethyl)-1H-indole using a suitable trifluoromethylation method.
  • Step 2 : Chlorinate the resulting indole at the 6-position using NCS in a solvent like THF or dichloromethane.

Detailed Synthesis Protocol

Trifluoromethylation of Indole

Materials :

  • Indole
  • Trifluoromethylating reagent (e.g., CF3I or CF3Cu)
  • Catalyst (e.g., CuSO4)
  • Solvent (e.g., DMA or MeCN)

Procedure :

  • Combine indole, trifluoromethylating reagent, and catalyst in a solvent.
  • Stir the mixture at elevated temperatures (e.g., 85°C) for a short period (e.g., 1 hour).
  • Work up the reaction mixture by extraction and purification.

Chlorination of 2-(Trifluoromethyl)-1H-indole

Materials :

  • 2-(Trifluoromethyl)-1H-indole
  • N-Chlorosuccinimide (NCS)
  • Solvent (e.g., THF or dichloromethane)

Procedure :

  • Dissolve 2-(trifluoromethyl)-1H-indole in a solvent.
  • Add NCS to the solution and stir at room temperature for a short period (e.g., 1 day).
  • Work up the reaction mixture by extraction and purification.

Data and Yields

Reaction Step Conditions Yield
Trifluoromethylation CuSO4, DMA, 85°C, 1 h 65%
Chlorination NCS, THF, RT, 1 day Varies

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles .

Scientific Research Applications

Biological Activities

The biological significance of 6-chloro-2-(trifluoromethyl)-1H-indole is evident in several studies highlighting its potential as a pharmaceutical agent:

  • Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial activity. The introduction of trifluoromethyl groups has been associated with enhanced potency against various bacterial strains .
  • Insecticidal Activity : Research indicates that indole derivatives can act as effective insecticides and acaricides. The compound has been noted for its ability to protect crops from pest infestations, making it valuable in agricultural applications .

Applications in Medicinal Chemistry

The unique properties of this compound make it suitable for several applications in medicinal chemistry:

  • Drug Development : The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making derivatives of this compound potential candidates for drug development. Studies have shown that modifications at the indole core can lead to compounds with improved pharmacological profiles .
  • Targeting Specific Biological Pathways : The compound's structure allows for interactions with various biological targets, including enzymes involved in cancer pathways. Preliminary studies suggest that derivatives may exhibit anticancer properties .

Agrochemical Applications

In the realm of agriculture, this compound is being explored for its insecticidal properties:

  • Pest Control : As indicated by patent literature, indole derivatives are effective at controlling insect populations when applied at specific rates (0.125 kg/ha to 250 kg/ha). This effectiveness varies based on environmental conditions and pest types .
  • Formulation Development : The compound can be incorporated into various formulations alongside other agrochemicals to enhance efficacy against pests while minimizing environmental impact .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth with IC50 values lower than standard antibiotics.
Study BInsecticidal EfficacyShowed over 90% mortality in treated insect populations within 48 hours post-application.
Study CDrug DevelopmentIdentified as a lead compound in the development of new anticancer agents targeting specific cellular pathways.

Mechanism of Action

The mechanism of action of 6-chloro-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to the modulation of enzyme activity or receptor binding. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing effects: The trifluoromethyl group at C2 (vs.
  • Bioactivity: Chlorine at C6 is associated with enhanced metabolic stability in indole-based pharmaceuticals, as seen in compounds like setomagprán, a Mas-related GPCR antagonist featuring a 6-chloro-2-(trifluoromethyl)quinoline moiety .

Biological Activity

6-Chloro-2-(trifluoromethyl)-1H-indole (CAS No. 934843-27-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent studies.

This compound has been identified as an important scaffold in drug development, particularly for its potential in targeting various biological pathways. Its structure allows for interactions with multiple enzymes and receptors, making it a versatile candidate for therapeutic applications.

2. Cellular Effects

Research indicates that this compound exhibits notable effects on various cell types:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes, which can alter metabolic pathways within cells. For instance, it interacts with carbonic anhydrase, affecting the conversion of carbon dioxide and water into bicarbonate and protons.
  • Impact on Cell Signaling : The compound modulates key signaling pathways such as the MAPK/ERK pathway, influencing gene expression and cellular responses.

3. Molecular Mechanisms

The biological activity of this compound is primarily mediated through its binding interactions with biomolecules:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their catalytic functions. This inhibition can lead to significant changes in substrate and product levels in enzymatic reactions.
  • Transport and Distribution : It utilizes specific transporters for cellular uptake and is localized within certain subcellular compartments to exert its effects effectively.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating effective inhibition compared to standard treatments .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease .

Data Table of Biological Activities

Activity TypeCell LineIC50 Value (µM)Reference
AnticancerMCF-75.88
AnticancerHepG215.83
AChE InhibitionN/A20.15
CytotoxicityA54929.77

5.

This compound demonstrates a wide range of biological activities that make it a valuable compound in medicinal chemistry. Its ability to inhibit critical enzymes and modulate cellular pathways positions it as a potential candidate for further research and development in therapeutic applications, particularly in oncology and neurology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-2-(trifluoromethyl)-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, analogs like 5-fluoro-3-substituted indoles are synthesized by reacting azidoethyl-indole derivatives with terminal alkynes in PEG-400/DMF under CuI catalysis, followed by purification via flash chromatography (70:30 ethyl acetate/hexane) . Optimization includes monitoring reaction progress with thin-layer chromatography (TLC) and adjusting catalysts (e.g., I₂, FeCl₃, or p-TsOH) to improve yields, as demonstrated in analogous indole syntheses .

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming substitution patterns. For instance, ¹⁹F NMR can distinguish trifluoromethyl groups, while ¹H NMR identifies indole ring protons. Complementary techniques include high-resolution mass spectrometry (HRMS) and X-ray crystallography using SHELX software for crystal structure refinement .

Q. What are the solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, THF) but may require warming for full dissolution. Stability tests under ambient light and temperature are recommended. Storage at –20°C under inert gas (N₂/Ar) is advised to prevent decomposition, as suggested for similar halogenated indoles .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution of this compound be addressed?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and chloro groups direct electrophiles to the indole C3/C5 positions. For example, iodine-catalyzed reactions with aldehydes yield diindolylmethanes via C3-selective alkylation. Solvent choice (e.g., MeCN vs. CH₃COOH) and catalyst (I₂ vs. FeCl₃) significantly impact regioselectivity and yields, as shown in analogous systems .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies are useful for assessing interactions with biological targets (e.g., enzymes), leveraging software like Gaussian or AutoDock. These methods align with studies on related trifluoromethyl-indole derivatives .

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer : Use SHELXL for small-molecule refinement, which handles twinning and high-resolution data effectively. For ambiguous electron density (e.g., disordered trifluoromethyl groups), apply restraints (DFIX, SIMU) and validate with R1/wR2 residuals. Cross-validate with spectroscopic data to resolve discrepancies .

Q. What strategies mitigate side reactions in cross-coupling reactions involving this indole derivative?

  • Methodological Answer : Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) require careful control of base strength and temperature. For example, using Pd(OAc)₂ with SPhos ligand in THF at 60°C minimizes dehalogenation side reactions. Pre-purification of starting materials and inert atmosphere (N₂/Ar) are critical, as shown in spirocyclic phosphazene syntheses .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Cross-reference NMR chemical shifts with computed values (e.g., via ACD/Labs or ChemDraw). For XRD conflicts, verify unit cell parameters against the Cambridge Structural Database (CSD). Use SHELXPRO to reconcile bond length/angle deviations, ensuring thermal ellipsoids align with expected geometries .

Q. What statistical approaches are recommended for reproducibility in biological assays involving this compound?

  • Methodological Answer : Employ dose-response curves (IC₅₀/EC₅₀) with triplicate measurements and ANOVA for significance testing. For enzyme inhibition studies (e.g., kinase assays), use Z-factor analysis to validate assay robustness. This aligns with protocols for indole-based inhibitors like Flt3 Inhibitor II .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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6-chloro-2-(trifluoromethyl)-1H-indole

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